

Comparative study of different metal ions in 5-Aminoisophthalic acid MOFs

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A Comparative Guide to Metal-Organic Frameworks Derived from **5-Aminoisophthalic Acid**: A Study of a Variety of Metal Ions

This guide provides a comparative analysis of Metal-Organic Frameworks (MOFs) synthesized using **5-Aminoisophthalic acid** (5-AIA) with a range of divalent and trivalent metal ions, including Cobalt (Co), Nickel (Ni), Copper (Cu), Zinc (Zn), Cadmium (Cd), Iron (Fe), and Manganese (Mn). The choice of the metal node significantly influences the structural, thermal, and functional properties of the resulting MOF, making this comparison crucial for researchers in materials science, catalysis, and drug development.

The versatile coordination chemistry of **5-aminoisophthalic acid**, with its carboxylate groups and an amino functionality, allows for the formation of a diverse array of framework structures. [1] This guide summarizes key performance metrics, including thermal stability, porosity, and catalytic activity, based on reported experimental data. Detailed experimental protocols for the synthesis of these MOFs and for key characterization techniques are also provided to facilitate reproducible research.

Comparative Performance Data

The properties of 5-AIA MOFs are intricately linked to the coordinated metal ion. The following tables summarize the quantitative data available in the literature for MOFs synthesized with different metals. It is important to note that the experimental conditions can vary between studies, which may affect the direct comparability of the data.

Thermal Stability

The thermal stability of MOFs is a critical parameter for their application in catalysis and gas storage, which often occur at elevated temperatures. Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature of these materials.

Metal Ion	Formula	Decomposition Temperature (°C)	Atmosphere	Reference
Co(II)	[Co(5-aip)(H ₂ O)]	~350	N/A	[2]
Zn(II)	[Zn(5-aip)(H ₂ O)]	~380	N/A	[2]
Ni(II)	[Ni(H ₂ aip) ₂ (H ₂ O) ₂] ·2H ₂ O	~360	N/A	[2]
Cd(II)	[Cd(5-aip)(H ₂ O)]·H ₂ O	~340	N/A	[2]

Porosity and Surface Area

The porosity and surface area of MOFs are crucial for applications involving adsorption, separation, and heterogeneous catalysis. These properties are typically determined by nitrogen adsorption-desorption isotherms at 77 K, with the Brunauer-Emmett-Teller (BET) method used to calculate the surface area.[3][4][5][6][7]

Metal Ion	Formula	BET Surface Area (m ² /g)	Pore Size (Å)	Reference
Co(II)	[Co(5-aip)(H ₂ O)]	Not Reported	7.05	[2][8]
Zn(II)	[Zn(5-aip)(H ₂ O)]	Not Reported	8.2	[2][8][9]
Ni(II)	[Ni(H ₂ aip) ₂ (H ₂ O) ₂] ·2H ₂ O	Not Reported	14.67	[2][8]
Cd(II)	[Cd(5-aip)(H ₂ O)]·H ₂ O	Not Reported	9.86	[2][8]
Cu(II)	[Cu(AIPA)·DMF] _n	Not Reported	Not Reported	[2]

Note: While specific BET surface area data for these particular 5-AIA MOFs were not consistently found in the reviewed literature, the reported pore sizes indicate the formation of porous structures.

Catalytic Performance

Several 5-AIA MOFs have been investigated as photocatalysts for the degradation of organic pollutants like phenol under UV irradiation.[2][8]

Metal Ion	Formula	Phenol Degradation Efficiency (%)	Time (min)	Reference
Co(II)	[Co(5-aip)(H ₂ O)]	~75	180	[2]
Zn(II)	[Zn(5-aip)(H ₂ O)]	~85	180	[2]
Ni(II)	[Ni(H ₂ aip) ₂ (H ₂ O) ₂] ·2H ₂ O	~60	180	[2]
Cd(II)	[Cd(5-aip)(H ₂ O)]·H ₂ O	~50	180	[2]

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals is a significant area of research. Certain 5-AIA MOFs have shown promise as electrocatalysts for this

conversion.[10]

Metal Ion	Formula	Main Product	Faradaic Efficiency (%)	Reference
Fe(III)	[Fe(AIP)]	Inactive	-	[10]
Fe(III)	[Fe(L)]	CO	Not specified	[10]
Ni(II)	[Ni(L)]	Activates CO ₂ (no reduction)	-	[10]
Mn(II)	[Mn(L)]*	Oxidation processes observed	-	[10]

*L = 5-((thiazol-2-ylmethyl)amino)isophthalic acid

Experimental Protocols

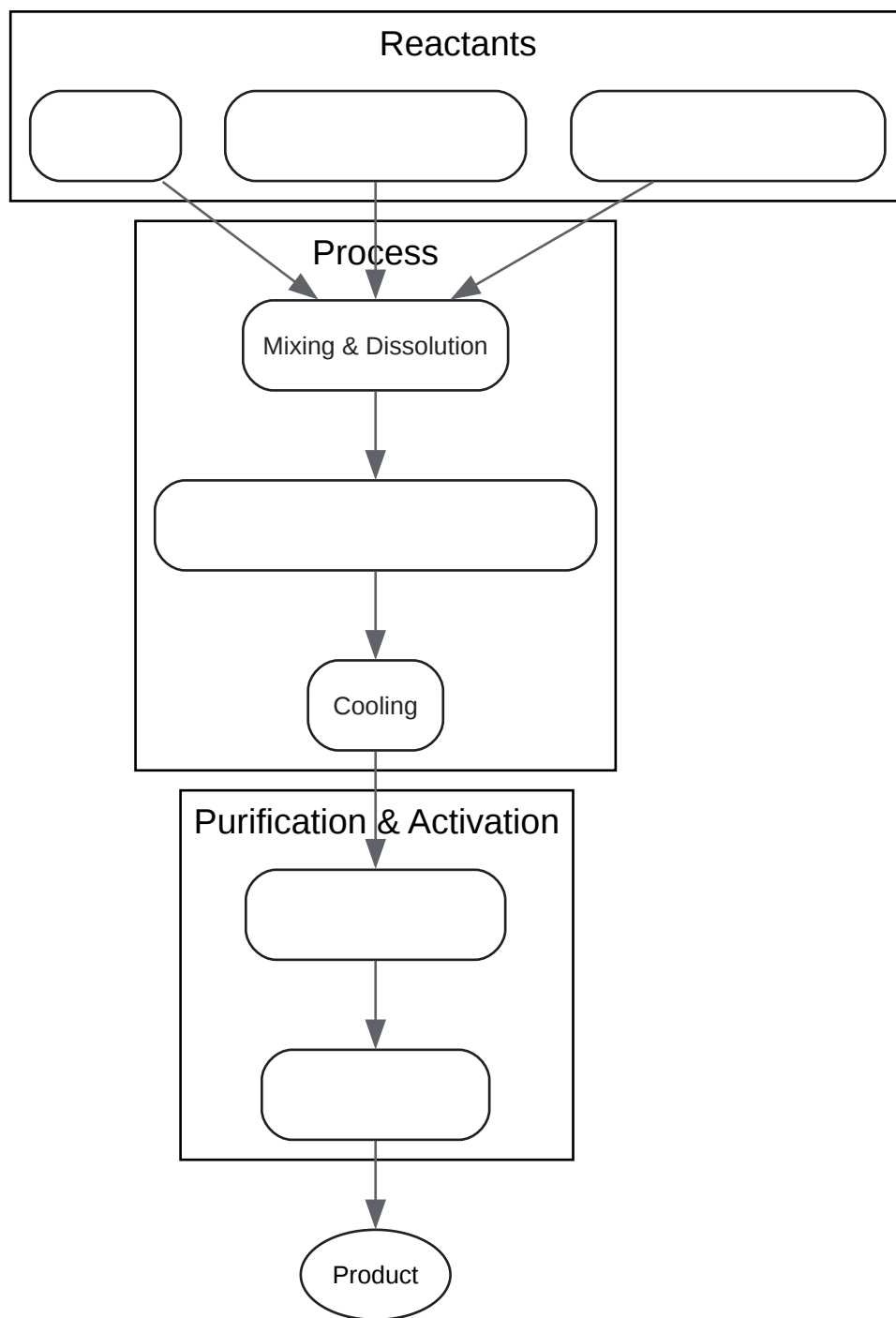
Detailed methodologies are essential for the replication of scientific findings. The following sections provide protocols for the synthesis of representative 5-AIA MOFs and for key characterization techniques.

Synthesis of 5-Aminoisophthalic Acid MOFs

A general hydrothermal/solvothermal method is employed for the synthesis of these MOFs.[2]
[11]

General Synthesis Workflow

General Synthesis Workflow for 5-AIA MOFs



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Caption: General workflow for the synthesis of **5-Aminoisophthalic acid** MOFs.

Example Protocol for $[\text{Zn}(\text{5-aip})(\text{H}_2\text{O})]$:

- Reactants:
 - $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ (Zinc Nitrate Hexahydrate)
 - **5-Aminoisophthalic acid** (H_2aip)
 - N,N-Dimethylformamide (DMF)
 - Deionized water
- Procedure:
 - Dissolve **5-aminoisophthalic acid** in a mixture of DMF and deionized water.
 - Add an aqueous solution of $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ to the ligand solution.
 - Stir the mixture at room temperature for a designated time.
 - Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
 - Heat the autoclave at a specific temperature (e.g., 85-120 °C) for a period of 24-72 hours.
[\[11\]](#)[\[12\]](#)
 - Allow the autoclave to cool to room temperature naturally.
 - Collect the crystalline product by filtration.
 - Wash the product with DMF and then with a low-boiling-point solvent like ethanol or methanol.
 - Dry the final product under vacuum at an elevated temperature to remove residual solvent.

This protocol can be adapted for other metal ions by substituting the corresponding metal salt.

Characterization Methods

Thermogravimetric Analysis (TGA):

- Place a small amount of the activated MOF sample (5-10 mg) into an alumina crucible.

- Place the crucible in the TGA instrument.
- Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Record the weight loss as a function of temperature. The decomposition temperature is typically identified as the onset of the major weight loss step corresponding to the framework collapse.

Porosity and Surface Area Measurement (BET Analysis):

- Degas the MOF sample under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed guest molecules.[\[3\]](#)[\[7\]](#)
- Transfer the degassed sample to the analysis port of a gas adsorption analyzer.
- Perform a nitrogen adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).
- Use the Brunauer-Emmett-Teller (BET) equation to calculate the specific surface area from the adsorption data in the relative pressure (P/P_0) range of 0.05 to 0.3.[\[3\]](#)[\[5\]](#)[\[6\]](#)

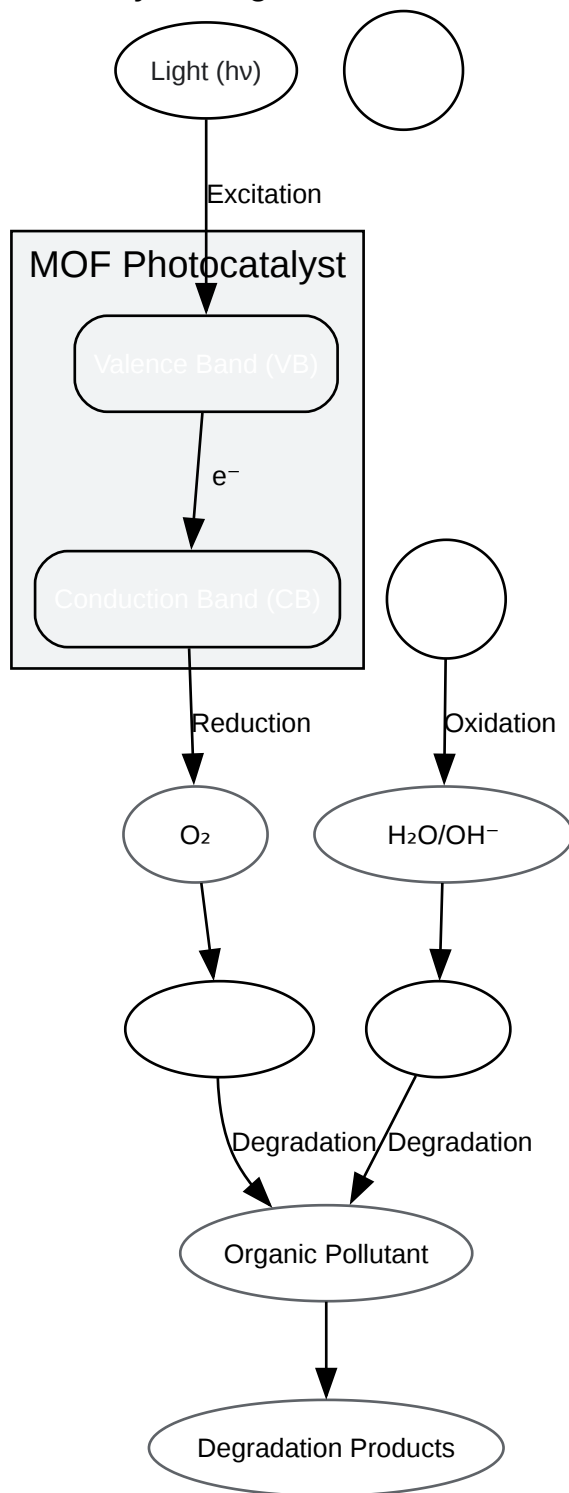
Photocatalytic Activity Evaluation:

- Prepare a stock solution of the target organic pollutant (e.g., phenol) of a known concentration.
- Disperse a specific amount of the MOF catalyst in the pollutant solution in a photoreactor.
- Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
- Irradiate the suspension with a light source (e.g., a high-pressure mercury lamp for UV irradiation).
- Take aliquots of the suspension at regular time intervals and centrifuge to remove the catalyst particles.

- Analyze the concentration of the pollutant in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[2\]](#)
- Calculate the degradation efficiency at each time point.

Mechanism of Photocatalytic Degradation

Photocatalytic Degradation Mechanism

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Caption: Simplified mechanism of photocatalytic degradation of organic pollutants by MOFs.

Electrochemical CO₂ Reduction:

- Prepare the working electrode by depositing the MOF catalyst onto a conductive substrate (e.g., carbon paper or glassy carbon).
- Assemble a three-electrode electrochemical cell with the MOF-based working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).^{[16][17]}
- Use an electrolyte solution saturated with CO₂ (e.g., 0.5 M KHCO₃).
- Perform electrochemical measurements, such as linear sweep voltammetry or chronoamperometry, at various applied potentials.
- Analyze the gaseous and liquid products of the reaction using techniques like gas chromatography and nuclear magnetic resonance (NMR) spectroscopy to determine the Faradaic efficiency for each product.^[10]

Conclusion

The choice of metal ion in the synthesis of **5-Aminoisophthalic acid** MOFs has a profound impact on their final properties. For instance, Zn-based MOFs have demonstrated superior photocatalytic activity for phenol degradation compared to Co, Ni, and Cd counterparts under the studied conditions.^[2] In the realm of electrochemical CO₂ reduction, the functionalized Fe-based MOF showed activity towards CO production, while the Ni-based analogue only activated CO₂ without subsequent reduction.^[10] The structural diversity afforded by the different metal ions also leads to variations in porosity and thermal stability. This comparative guide highlights the importance of systematic studies in the design and synthesis of functional MOFs for targeted applications. The provided experimental protocols serve as a foundation for researchers to explore and expand upon the fascinating chemistry of these materials.

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